3',4'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Description

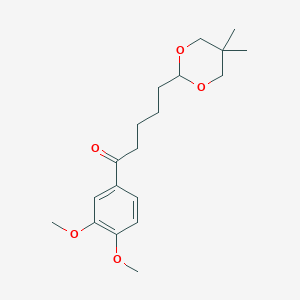

3',4'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS: 2264-25-7) is a synthetic organic compound characterized by a valerophenone backbone (a phenyl group attached to a pentanone chain) substituted with a 5,5-dimethyl-1,3-dioxane ring at the fifth carbon and methoxy groups at the 3' and 4' positions of the aromatic ring. The 1,3-dioxane moiety enhances structural rigidity and may influence solubility, while the methoxy groups contribute to electronic modulation of the aromatic system. This compound is primarily utilized in pharmaceutical and materials research, though specific biological or industrial applications remain under investigation .

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O5/c1-19(2)12-23-18(24-13-19)8-6-5-7-15(20)14-9-10-16(21-3)17(11-14)22-4/h9-11,18H,5-8,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWXIHWCYYMLDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=CC(=C(C=C2)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646024 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-18-8 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone typically involves the reaction of 3,4-dimethoxybenzaldehyde with 5,5-dimethyl-1,3-dioxane-2-ylmethanol under acidic conditions to form the intermediate. This intermediate is then subjected to a Friedel-Crafts acylation reaction with valeric acid chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

Research indicates that compounds similar to 3',4'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone exhibit various biological activities, including anti-inflammatory and anticancer properties. Its structural features allow it to interact with biological pathways effectively.

Case Study: Anticancer Activity

A study focusing on structurally related compounds demonstrated that derivatives of valerophenones can inhibit tumor growth in vitro and in vivo through mechanisms involving apoptosis and cell cycle arrest. This suggests that this compound may also possess similar anticancer properties.

Applications in Medicinal Chemistry

The compound's unique structure makes it a valuable candidate for drug development. Its potential as a pharmacophore in designing new therapeutic agents is noteworthy.

Table 2: Potential Applications in Drug Development

| Application Area | Description |

|---|---|

| Anticancer Agents | Targeting cancer cell proliferation |

| Anti-inflammatory Drugs | Modulating inflammatory pathways |

| Chiral Building Blocks | Useful in asymmetric synthesis |

Material Science Applications

In addition to its biological applications, this compound can serve as a building block in organic synthesis and materials science. Its ability to undergo various chemical reactions makes it suitable for developing new materials with tailored properties.

Case Study: Synthesis of Functional Polymers

Research has explored the use of valerophenone derivatives in synthesizing functional polymers that exhibit enhanced mechanical properties and thermal stability. These materials can be applied in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism of action of 3’,4’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,3-dioxane-containing valerophenones, which vary in substituent type, position, and electronic properties. Below is a detailed comparison with key analogs:

Positional Isomers of Methoxy-Substituted Derivatives

- 3',5'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS: Not explicitly listed): Differs in methoxy substitution at the 3' and 5' positions instead of 3' and 4'. Altered electronic distribution may affect reactivity in electrophilic aromatic substitution. No biological activity data available .

- 2',5'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS: 898756-13-3): Methoxy groups at 2' and 5' positions. Molecular weight: 336.42 g/mol.

Substituent Variation: Halogen vs. Methoxy Groups

- 2',5'-Dichloro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS: 898756-95-1): Chlorine atoms at 2' and 5' positions. Molecular weight: 345.3 g/mol. Electron-withdrawing substituents reduce aromatic ring electron density, altering binding affinity in drug-receptor interactions .

- 2',6'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS: 898786-95-3): Fluorine atoms at 2' and 6' positions. Molecular weight: 312.35 g/mol. Enhanced metabolic stability compared to methoxy derivatives due to fluorine’s electronegativity .

Alkyl-Substituted Analogs

- 4'-n-Butyl-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS: 898755-45-8): n-Butyl group at the 4' position. Increased hydrophobicity may improve membrane permeability in drug candidates. Purity: ≥95% .

Mixed Functionalization

- 3',5'-Dimethyl-4'-methoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone (CAS: 898786-77-1): Combines methyl and methoxy groups. Molecular formula: C₂₀H₃₀O₄. Steric effects from methyl groups may hinder interactions with enzymatic pockets .

Biological Activity

3',4'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone (CAS No. 898756-08-6) is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H28O5

- Molecular Weight : 336.42 g/mol

- IUPAC Name : 1-(3,4-dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-butanone

- InChI Key : WZWXNAFIQKPIOO-UHFFFAOYSA-N

Pharmacological Properties

The compound exhibits various biological activities that are of interest in pharmacology:

- Antioxidant Activity : Studies indicate that compounds with similar structures exhibit significant antioxidant properties, which may be attributed to their ability to scavenge free radicals and reduce oxidative stress in cells .

- Anti-inflammatory Effects : Research suggests that derivatives of valerophenone can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines .

- Cytotoxicity : Preliminary studies have shown that this compound may induce cytotoxic effects in certain cancer cell lines, indicating potential as an anticancer agent .

The biological activity of this compound may involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been reported to inhibit specific enzymes involved in metabolic processes, such as UDP-glucuronosyltransferases (UGTs), which play a crucial role in drug metabolism and detoxification .

- Modulation of Signaling Pathways : The compound may interact with various signaling molecules or pathways that regulate cell growth and apoptosis.

Table 1: Summary of Biological Activities

Case Studies

- Cytotoxicity in Cancer Cells :

- Antioxidant Capacity Assessment :

Q & A

Q. What are effective strategies to optimize the synthetic yield of 3',4'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone in multi-step reactions?

- Methodological Answer : To enhance yield, use stoichiometric control of intermediates and optimized reaction conditions. For example, in coupling reactions involving the dioxane moiety, employ Cs₂CO₃ as a base to improve nucleophilic substitution efficiency (e.g., 51% yield achieved via aryl ether formation in ). Purification via gradient elution (e.g., hexane/diethyl ether systems) and recrystallization (e.g., CH₂Cl₂/EtOAc) can isolate the product effectively . Monitor reaction progress with TLC or HPLC to minimize side products.

Q. How can researchers characterize the stereochemical purity of this compound using spectroscopic techniques?

- Methodological Answer : Combine ¹H-NMR and ¹³C-NMR to confirm stereochemistry. For instance, the 1,3-dioxane ring protons exhibit distinct splitting patterns (e.g., δ 3.79 ppm and 3.67 ppm as doublets with J = 11.2 Hz in ). Compare experimental NMR shifts with computational models (DFT) or literature data to validate stereochemical assignments . High-resolution mass spectrometry (HRMS) further confirms molecular integrity.

Q. What solvent systems are optimal for chromatographic purification of this compound?

- Methodological Answer : Use silica gel column chromatography with a gradient of non-polar to polar solvents. For example, hexane/ethyl acetate (80:20 to 50:50) effectively separates polar byproducts (). For challenging separations, employ Al₂O₃-packed columns with hexane/diethyl ether gradients ().

Advanced Research Questions

Q. How can researchers address contradictions in reported reactivity of the 1,3-dioxane ring under acidic or basic conditions?

- Methodological Answer : Perform controlled hydrolysis experiments to assess ring stability. For instance, subject the compound to varying pH (e.g., HCl/MeOH or NaOH/EtOH) and monitor degradation via ¹H-NMR. Compare results with structurally analogous dioxane derivatives (e.g., acetals in ). Discrepancies may arise from steric hindrance due to the 5,5-dimethyl groups, which stabilize the ring against nucleophilic attack .

Q. What catalytic systems enable selective functionalization of the valerophenone backbone without disrupting the 1,3-dioxane moiety?

- Methodological Answer : Use transition-metal-free conditions to avoid side reactions. For example, alumina-mediated grinding () or iodine-catalyzed alkylation preserves the dioxane ring. For enantioselective modifications, explore chiral oxazolidinone auxiliaries (e.g., (S)-4-benzyl-5,5-dimethyl-1,3-oxazolidin-2-one in ) to direct stereochemistry at the ketone position.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.